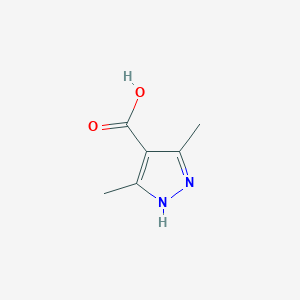![molecular formula C9H13N2O14P3 B056950 [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117098-38-1](/img/structure/B56950.png)
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a chemical compound used in scientific research. It is commonly known as OXPAPhos and is used as a potent inhibitor of protein tyrosine phosphatases. This compound has various applications in scientific research, including the study of biochemical and physiological processes, drug discovery, and drug development.
Mécanisme D'action
OXPAPhos inhibits protein tyrosine phosphatases by binding to the active site of these enzymes and forming a stable complex. This complex prevents the enzymes from dephosphorylating their substrates, thereby modulating cellular signaling pathways.
Biochemical and Physiological Effects:
OXPAPhos has various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
OXPAPhos has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively easy to synthesize and has good stability in aqueous solutions. However, OXPAPhos has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects on protein tyrosine phosphatases are not specific to individual enzymes.
Orientations Futures
There are several future directions for the research on OXPAPhos. One potential application is in the development of new cancer therapies. OXPAPhos has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a promising candidate for further study. Additionally, OXPAPhos could be used to study the role of protein tyrosine phosphatases in various diseases, including diabetes, cardiovascular disease, and immune disorders. Finally, further research could be done to improve the specificity of OXPAPhos for individual protein tyrosine phosphatases, which would make it a more valuable tool for studying cellular signaling pathways.
Méthodes De Synthèse
The synthesis of OXPAPhos involves the reaction of 5-iodouracil with ethyl glyoxylate to form ethyl 5-(2-iodo-4-oxopyrimidine-1-yl)oxopentanoate. This intermediate is then reacted with diethyl phosphite to form ethyl 5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-ylphosphonate. Finally, this compound is treated with hydrogen peroxide and sodium hydroxide to form OXPAPhos.
Applications De Recherche Scientifique
OXPAPhos has various applications in scientific research. It is commonly used as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting these enzymes, OXPAPhos can modulate cellular signaling pathways and provide insights into the underlying biochemical and physiological processes.
Propriétés
Numéro CAS |
117098-38-1 |
|---|---|
Nom du produit |
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Formule moléculaire |
C9H13N2O14P3 |
Poids moléculaire |
466.13 g/mol |
Nom IUPAC |
[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |
Clé InChI |
BRVUPLSOIDPVFS-UHFFFAOYSA-N |
SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
SMILES canonique |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
Synonymes |
3'-keto-2'-deoxyuridine 5'-triphosphate 3-KDUTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)




![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
